N-Hydroxy-N-propionyl-trans-4-aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-propionyl-trans-4-aminostilbene is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.3224 . It is characterized by its achiral nature and the presence of one E/Z center . The compound contains a hydroxylamine group and a hydroxyl group, making it an interesting subject for various chemical reactions .
Preparation Methods
The synthesis of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves several steps. One common method includes the reaction of trans-4-aminostilbene with propionyl chloride in the presence of a base to form N-propionyl-trans-4-aminostilbene. This intermediate is then treated with hydroxylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-N-propionyl-trans-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-N-propionyl-trans-4-aminostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-Hydroxy-N-propionyl-trans-4-aminostilbene can be compared with other similar compounds such as:
- N-Hydroxy-N-acetyl-trans-4-aminostilbene
- N-Hydroxy-N-butyryl-trans-4-aminostilbene
These compounds share similar structural features but differ in the length and nature of the acyl group attached to the nitrogen atom. This difference can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
CAS No. |
118745-12-3 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-17(19)18(20)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b9-8+ |
InChI Key |
FYHCYBZRXZCUPO-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.